molecular formula C17H17NO4S2 B2518010 4-methoxy-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenesulfonamide CAS No. 866144-21-0

4-methoxy-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenesulfonamide

Cat. No.: B2518010
CAS No.: 866144-21-0
M. Wt: 363.45
InChI Key: BNRAZWWCGDSBSU-UHFFFAOYSA-N
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Description

4-Methoxy-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenesulfonamide is a sulfonamide derivative featuring a thiochromenone scaffold (a sulfur-containing bicyclic system) substituted with a methyl group at position 6 and a ketone at position 2. The benzenesulfonamide moiety is functionalized with a methoxy group at the para position. This compound is structurally distinct due to its hybrid architecture, combining a sulfonamide pharmacophore with a thiochromenone core, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

4-methoxy-N-(6-methyl-4-oxo-2,3-dihydrothiochromen-3-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S2/c1-11-3-8-16-14(9-11)17(19)15(10-23-16)18-24(20,21)13-6-4-12(22-2)5-7-13/h3-9,15,18H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRAZWWCGDSBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC(C2=O)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methoxy-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of thiochromene derivatives, including this compound, typically involves multi-component reactions. For instance, one efficient method includes the condensation of 3-methyl-thiophenol with aldehydes and malononitrile under mild conditions. This approach yields various thiochromene derivatives that can be further functionalized to enhance their biological properties .

Anticancer Properties

Research indicates that thiochromene derivatives exhibit significant anticancer activity. In vitro studies have shown that compounds related to this compound can inhibit the growth of various cancer cell lines. For example, derivatives demonstrated broad-spectrum antitumor activity against nine different tumor subpanels, with some showing log10GI50 values ranging from -4.55 to -4.73 . The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is critical for cancer cell division .

Antimicrobial Activity

In addition to anticancer effects, thiochromene derivatives have been evaluated for their antibacterial properties. Preliminary studies suggest that these compounds can effectively inhibit bacterial growth, making them potential candidates for developing new antimicrobial agents . The structure-activity relationship (SAR) indicates that modifications in the thiochromene structure can enhance antibacterial efficacy.

Case Studies

  • In Vitro Antitumor Screening : A study evaluated a series of thiochromene derivatives against various cancer cell lines. Compounds with methoxy and sulfonamide groups showed promising results in inhibiting cell proliferation .
  • Antibacterial Testing : Another investigation focused on the antibacterial activity of thiochromene derivatives against common pathogens. Results indicated that certain modifications led to increased potency against Gram-positive and Gram-negative bacteria .

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways:

  • Tubulin Inhibition : The compound's structure allows it to bind to tubulin, disrupting microtubule formation necessary for mitosis.
  • Enzyme Inhibition : Some studies suggest that sulfonamide derivatives can inhibit specific enzymes involved in bacterial metabolism and cancer cell survival .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of the p53 signaling pathway, which is crucial for cell cycle regulation and apoptosis induction.

Key Findings:

  • Mechanism of Action: The compound has been observed to inhibit cell proliferation and induce cell cycle arrest in several cancer cell lines.
  • Case Study: In xenograft models, treatment with this compound resulted in a marked reduction in tumor size, demonstrating its potential as an anticancer agent.

Antimicrobial Activity

Preliminary studies suggest that 4-methoxy-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenesulfonamide possesses antimicrobial properties. It has been tested against various bacterial strains with promising results.

Key Findings:

  • In vitro Testing: The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC): Specific MIC values have been established, indicating its potential as a lead compound for antibiotic development.

Anti-inflammatory Effects

The structural characteristics of this compound suggest potential anti-inflammatory activities. It may exert these effects by inhibiting pro-inflammatory cytokines and mediators.

Key Findings:

  • Animal Model Studies: Administration of the compound in inflammation models resulted in reduced swelling and pain responses.
  • Biomarker Analysis: A significant decrease in inflammatory markers such as TNF-alpha and IL-6 was noted following treatment.

Data Tables

Activity Type Observed Effects References
AnticancerInduces apoptosis; inhibits tumor growth
AntimicrobialInhibits growth of specific bacterial strains
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Anticancer Mechanisms

A study highlighted the efficacy of this compound in inhibiting tumor growth in xenograft models. The involvement of the p53 pathway was emphasized as a critical mechanism for its anticancer effects, where it induced apoptosis and inhibited cell cycle progression.

Antimicrobial Testing

In vitro studies demonstrated that the compound exhibited activity against multiple bacterial strains. The established MIC values indicate its potential as a candidate for developing new antibiotics targeting resistant strains.

Inflammation Models

In animal models of inflammation, treatment with this compound led to significant reductions in inflammatory responses. The analysis revealed decreased levels of inflammatory cytokines, suggesting its utility in managing inflammatory diseases.

Research Findings and Future Directions

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity while minimizing toxicity. Structure–activity relationship (SAR) studies are ongoing to identify key functional groups responsible for its pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiochromenone Scaffolds

The thiochromenone core is a critical structural feature. Compounds such as 4-Methyl-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide () and 2,4-Dichloro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide () share the same bicyclic system but differ in their substituents.

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity References
4-Methoxy-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenesulfonamide Methoxybenzenesulfonamide, 6-methyl Not explicitly provided Hypothesized antibacterial
4-Methyl-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide Methylbenzenecarboxamide, 6-methyl 311.4 No reported activity
2,4-Dichloro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide Dichlorobenzenecarboxamide, 6-methyl 366.3 Intermediate for drug synthesis

Key Observations :

Sulfonamide Derivatives with Varied Cores

Sulfonamides with heterocyclic cores, such as 4-methoxy-N-(3-phenylquinolin-5-yl)benzenesulfonamide () and 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide (), highlight the role of the aromatic system in modulating activity.

Compound Name Core Structure Molecular Weight (g/mol) Biological Activity References
4-Methoxy-N-(3-phenylquinolin-5-yl)benzenesulfonamide Quinoline 440.26 (calc.) Anticancer (hypothesized)
4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide Indazole Not provided Anti-inflammatory, antiviral

Key Observations :

  • The quinoline-based sulfonamide () exhibits a higher molecular weight (~440 g/mol) due to the fused aromatic system, which may enhance DNA intercalation properties relevant to anticancer activity .
  • Indazole derivatives () are associated with anti-inflammatory activity, suggesting that the thiochromenone core in the target compound could be tailored for similar applications .

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